7-Nitrobenzofuran-3(2H)-one

Description

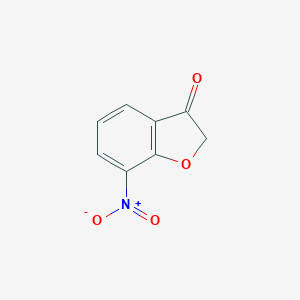

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPZMKPGHINWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310844 | |

| Record name | 7-Nitro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164915-57-5 | |

| Record name | 7-Nitro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164915-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 7-Nitrobenzofuran-3(2H)-one

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and detailed characterization of 7-Nitrobenzofuran-3(2H)-one. The benzofuranone scaffold is a privileged structure in numerous natural products and pharmacologically active compounds, valued for its wide range of biological activities.[1][2] The introduction of a nitro group, specifically at the 7-position, can significantly modulate the electronic properties and biological profile of the molecule, making it a key target for synthetic exploration and a valuable intermediate in the development of novel therapeutics.

This guide eschews a rigid template, instead presenting a narrative that follows the logical progression of chemical synthesis and analysis. It is grounded in established chemical principles, providing not just protocols, but the scientific rationale behind the experimental choices to ensure both accuracy and reproducibility.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound is most effectively approached via a two-step sequence: first, the construction of the parent benzofuran-3(2H)-one core, followed by a regioselective electrophilic nitration. This strategy allows for controlled introduction of the nitro group onto a pre-formed heterocyclic system.

Retrosynthetic Analysis & Strategy

The core challenge in this synthesis is achieving nitration at the C7 position. Direct nitration of benzofuran-3(2H)-one is expected to yield a mixture of isomers, primarily the 5-nitro and 7-nitro products. The ether oxygen and the carbonyl group exert competing directing effects on the aromatic ring. While the ether is ortho-, para-directing and activating, the deactivating effect of the carbonyl group and the steric hindrance at C4 can influence the final regiochemical outcome. Our chosen methodology employs controlled reaction conditions to favor the desired 7-nitro isomer.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below. This process begins with a commercially available starting material and proceeds through the formation of the benzofuranone core before the critical nitration step.

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Benzofuran-3(2H)-one (Precursor)

The formation of the benzofuranone core is achieved via the intramolecular Friedel-Crafts acylation (lactonization) of 2-hydroxyphenylacetic acid. Phosphorus oxychloride (POCl₃) is an effective dehydrating and cyclizing agent for this transformation.[1]

-

Reagents and Equipment:

-

2-Hydroxyphenylacetic acid

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous toluene

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Step-by-Step Procedure:

-

To a stirred solution of 2-hydroxyphenylacetic acid (1.0 eq) in anhydrous toluene (10 mL per gram of starting material) in a round-bottom flask, add phosphorus oxychloride (2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure benzofuran-3(2H)-one.

-

Protocol 2: Nitration of Benzofuran-3(2H)-one

This step employs a standard nitrating mixture (HNO₃/H₂SO₄). The key to maximizing the yield of the 7-nitro isomer is strict temperature control. Low temperatures (0-5 °C) are essential to manage the exothermic nature of the reaction and to influence the kinetic vs. thermodynamic product distribution, thereby improving regioselectivity.[3]

-

Reagents and Equipment:

-

Benzofuran-3(2H)-one

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Fuming nitric acid (HNO₃, >90%)

-

Ice-salt bath

-

Dropping funnel

-

Magnetic stirrer

-

-

Step-by-Step Procedure:

-

Prepare a nitrating mixture by adding fuming nitric acid (1.1 eq) dropwise to concentrated sulfuric acid (5 mL per gram of substrate) while cooling in an ice-salt bath to maintain a temperature below 10 °C.

-

In a separate flask, dissolve benzofuran-3(2H)-one (1.0 eq) in concentrated sulfuric acid and cool the solution to 0 °C in an ice-salt bath.

-

Add the pre-cooled nitrating mixture dropwise to the solution of benzofuran-3(2H)-one over 30-45 minutes. Crucially, ensure the internal temperature does not rise above 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto a large volume of crushed ice. A precipitate should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography to separate it from any isomeric byproducts.[4]

-

Part 2: Comprehensive Characterization

Confirming the identity, purity, and structure of the synthesized this compound is paramount. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Characterization Workflow Diagram

The following workflow outlines the logical sequence of analytical techniques applied to the purified product.

Caption: Workflow for the analytical characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data for this compound based on its chemical structure and data from analogous compounds.[4][5][6]

| Technique | Parameter | Expected Result/Observation |

| Mass Spec. | Molecular Formula | C₈H₅NO₄ |

| Molecular Weight | 179.13 g/mol [5][7] | |

| [M+H]⁺ | 180.03 | |

| IR (KBr) | Carbonyl (C=O) stretch | ~1710-1730 cm⁻¹ |

| Nitro (N-O) asymm. stretch | ~1520-1550 cm⁻¹[8] | |

| Nitro (N-O) symm. stretch | ~1340-1360 cm⁻¹[8] | |

| Aromatic C-H stretch | ~3050-3150 cm⁻¹ | |

| Ether (C-O-C) stretch | ~1200-1250 cm⁻¹ | |

| ¹H NMR | δ (ppm) | Aromatic protons (H4, H5, H6) expected in the ~7.5-8.5 ppm range with specific coupling patterns (dd, t, dd). Methylene protons (H2) as a singlet around ~4.0-4.5 ppm. |

| ¹³C NMR | δ (ppm) | Carbonyl carbon (~190-200 ppm), aromatic carbons (~110-150 ppm), methylene carbon (~35-45 ppm). |

| HPLC | Purity | >95% (as determined by peak area) |

Analytical Protocols

Protocol 3: High-Performance Liquid Chromatography (HPLC)

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using Acetonitrile (MeCN) and water (both with 0.1% formic acid). A typical starting condition could be 60:40 MeCN:Water.[9]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Procedure:

-

Prepare a ~1 mg/mL stock solution of the sample in MeCN.

-

Dilute to a working concentration of ~50 µg/mL.

-

Inject 10 µL into the HPLC system.

-

Analyze the resulting chromatogram for peak purity and retention time.

-

Protocol 4: Mass Spectrometry (MS)

-

System: LC-MS system with Electrospray Ionization (ESI) source.

-

Mode: Positive ion mode is typically effective for this class of compounds.

-

Procedure:

-

Infuse a dilute solution (~10 µg/mL in MeCN/water) of the sample directly into the ESI source.

-

Acquire the mass spectrum over a range of m/z 50-500.

-

Identify the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight.[10]

-

Protocol 5: Infrared (IR) Spectroscopy

-

System: FTIR spectrometer.

-

Sample Prep: Prepare a KBr pellet by mixing a small amount of the dry sample with dry KBr powder and pressing it into a transparent disk.

-

Procedure:

-

Acquire a background spectrum of the empty sample chamber.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Identify characteristic absorption bands corresponding to the key functional groups (C=O, N-O, C-O-C).[6]

-

Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

System: 400 MHz (or higher) NMR spectrometer.

-

Sample Prep: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Procedure:

-

Acquire a ¹H NMR spectrum. Analyze chemical shifts, integration, and coupling patterns to assign protons.

-

Acquire a ¹³C NMR spectrum. Use techniques like DEPT-135 if necessary to distinguish between CH, CH₂, and CH₃ groups.

-

The combination of ¹H and ¹³C NMR is crucial for unambiguously confirming the 7-nitro substitution pattern by analyzing the coupling constants and chemical shifts of the aromatic protons.[11]

-

Part 3: Safety and Handling

-

Nitrating Agents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and powerful oxidizing agents. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reactions: The nitration reaction is highly exothermic. Strict adherence to the protocol, especially slow, dropwise addition and maintaining low temperatures, is critical to prevent runaway reactions.

-

General Precautions: Handle all organic solvents in a well-ventilated area. Consult the Safety Data Sheet (SDS) for all chemicals used in this procedure.

Conclusion

This guide outlines a robust and logical pathway for the synthesis and comprehensive characterization of this compound. By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently produce and validate this important chemical intermediate. The multi-faceted characterization workflow ensures the final product meets the high standards of purity and structural integrity required for applications in drug discovery and materials science.

References

- Ashraf, R., Zahoor, A. F., Ghulam, K., Nazeer, U., & Irfan, A. (n.d.). Synthetic methods of benzofuran‐3(2H)‐ones. ResearchGate.

- Tang, Z., et al. (2021).

-

Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. Available at: [Link]

-

Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. Available at: [Link]

-

Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Nitrobenzofuran. PubChem. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. IJRPR.

- Ardelean, S. B., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104.

- Maior, A. M., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6149.

- Saputri, F. A., & Pratiwi, R. (2022). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW.

- Pal, M., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-94.

-

NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. PubMed. Retrieved from [Link]

- Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1146.

- Oniga, S., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1561.

-

SIELC Technologies. (n.d.). Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]

- Varma, R. S., & Naicker, K. P. (1999). Direct nitration of five membered heterocycles. Semantic Scholar.

- Orjales, A., et al. (1972). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives.

- Mottier, P., et al. (2003). Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. This compound [myskinrecipes.com]

- 6. researchgate.net [researchgate.net]

- 7. chiralen.com [chiralen.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of 3(2H)-Benzofuranone, 6,7-dihydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Nitrobenzofuran-3(2H)-one: Structure, Properties, Synthesis, and Applications

Executive Summary: 7-Nitrobenzofuran-3(2H)-one, a member of the benzofuranone family, is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a bicyclic aromatic core, a reactive carbonyl group, and an electron-withdrawing nitro group, provides multiple sites for chemical modification. This guide offers a comprehensive overview of its chemical properties, molecular structure, plausible synthetic routes, and reactivity. It is intended for researchers and professionals in drug development and organic synthesis, providing foundational knowledge for the application of this compound in creating novel molecules with potential therapeutic and technological value.

Molecular Structure and Physicochemical Properties

Chemical Structure and Nomenclature

This compound, also known by its synonym 7-nitro-1-benzofuran-3-one or the common name 7-nitro-3-coumaranone, possesses a core structure where a benzene ring is fused to a five-membered furanone ring. The systematic numbering of the bicyclic system places the nitro group (-NO₂) at position 7. The "(2H)" designation indicates that the carbon at position 2 is saturated with two hydrogen atoms, and this position, adjacent to the carbonyl group, is a key feature influencing its reactivity.

The molecule's chemical structure is formally represented as:

Caption: 2D Structure of this compound.

An important structural aspect is the potential for keto-enol tautomerism, where a proton can migrate from the C2 position to the carbonyl oxygen, forming the enol isomer, 7-nitro-3-hydroxybenzofuran. This equilibrium is influenced by factors such as solvent polarity and pH. The presence of the methylene group (CH₂) at the C2 position makes it susceptible to deprotonation, forming an enolate intermediate that can participate in various condensation reactions.

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 164915-57-5 | [1] |

| Molecular Formula | C₈H₅NO₄ | [1] |

| Molecular Weight | 179.13 g/mol | [1] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 355.1 ± 42.0 °C (Predicted) | [1] |

| Density | 1.519 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Room temperature, sealed, dry | [1] |

Spectroscopic Profile (Theoretical)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The three protons on the benzene ring would appear as a complex multiplet system, likely in the downfield region (δ 7.5-8.5 ppm), due to the deshielding effects of the fused furanone ring and the electron-withdrawing nitro group. The two protons of the CH₂ group at the C2 position would likely appear as a singlet further upfield (δ 4.0-5.0 ppm).

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals. The carbonyl carbon (C3) would be the most downfield signal (δ > 180 ppm). The aromatic carbons would appear in the typical range of δ 110-160 ppm, with the carbon attached to the nitro group (C7) being significantly influenced. The methylene carbon (C2) would be found in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretch of the ketone, typically around 1700-1720 cm⁻¹. Additionally, characteristic strong peaks for the nitro group (NO₂) would be visible, usually as two bands around 1520-1560 cm⁻¹ (asymmetric stretch) and 1340-1380 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 179). Common fragmentation patterns would likely involve the loss of NO₂, CO, and other small fragments from the parent ion.

Synthesis and Purification

Retrosynthetic Analysis

The primary strategy involves the intramolecular cyclization of a suitably substituted phenylacetic acid derivative. A secondary, less direct approach, would be the nitration of the parent benzofuran-3(2H)-one.

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-Nitrobenzofuran-3(2H)-one

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 7-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. As a nitroaromatic benzofuranone derivative, its physicochemical properties are critical determinants of its utility in drug development and organic synthesis. This document outlines detailed methodologies for solubility assessment in various solvents and establishes a robust protocol for stability evaluation under forced degradation conditions, consistent with international regulatory standards. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to generate reliable and reproducible data, thereby accelerating research and development timelines.

Introduction: The Scientific Imperative for Characterizing this compound

This compound belongs to a class of compounds with significant potential in medicinal chemistry and materials science. The benzofuran scaffold is a core structure in many biologically active molecules, while the nitro group, a potent electron-withdrawing moiety, can profoundly influence a molecule's chemical reactivity, metabolic profile, and pharmacokinetic properties.[1] The inherent reactivity of the nitroaromatic system, coupled with the carbonyl functionality of the furanone ring, suggests potential stability challenges that must be thoroughly understood.[2]

A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in any research and development pipeline.[3] Solubility directly impacts bioavailability and the feasibility of formulation, while a detailed stability profile is essential for ensuring product safety, efficacy, and shelf-life.[3] This guide provides the scientific rationale and detailed protocols for a thorough investigation of these critical parameters.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for designing robust experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₄ | [4] |

| Molecular Weight | 179.13 g/mol | [4] |

| Predicted Boiling Point | 355.1±42.0 °C | [4] |

| Predicted Density | 1.519±0.06 g/cm³ | [4] |

| Storage | Room temperature, sealed, dry | [4] |

Solubility Determination: A Methodical Approach

The objective of solubility determination is to quantify the extent to which this compound dissolves in a given solvent at a specified temperature. This information is critical for everything from reaction chemistry to formulation development.

Rationale for Solvent Selection

The choice of solvents for solubility screening should span a range of polarities and be relevant to potential applications. A recommended panel of solvents is presented below.

| Solvent | Polarity Index | Rationale |

| Water (buffered to pH 7.4) | 10.2 | Simulates physiological conditions. |

| Methanol | 5.1 | A polar protic solvent common in organic synthesis and analysis. |

| Ethanol | 4.3 | A less polar protic solvent, often used in formulations. |

| Acetonitrile | 5.8 | A polar aprotic solvent, widely used in chromatography. |

| Dichloromethane (DCM) | 3.1 | A nonpolar solvent for assessing solubility in lipophilic environments. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | A highly polar aprotic solvent known for its ability to dissolve a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | 6.4 | A polar aprotic solvent with strong solvating properties. |

Experimental Protocol: Equilibrium Solubility Determination

This protocol is designed to determine the equilibrium solubility of this compound in a reliable and reproducible manner.

Step 1: Sample Preparation

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a precise volume of each selected solvent to the respective vials.

Step 2: Equilibration

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

Step 3: Sample Collection and Preparation

-

After equilibration, visually inspect the vials for the presence of undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

-

Dilute the collected supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

Step 4: Quantification

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the concentration of this compound in the original supernatant based on the dilution factor and a standard calibration curve.

Step 5: Data Reporting

-

Express the solubility in units of mg/mL or µg/mL.

Caption: A stepwise workflow for determining the equilibrium solubility of a compound.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation pathways and products, which in turn informs the development of stability-indicating analytical methods.[3] These studies are a core component of pharmaceutical development and are guided by the International Council for Harmonisation (ICH) guidelines.

Rationale for Stress Conditions

The selected stress conditions are designed to accelerate the degradation of this compound and mimic potential environmental exposures.

| Stress Condition | Rationale |

| Acid Hydrolysis (e.g., 0.1 M HCl) | To assess stability in acidic environments, such as the stomach. |

| Base Hydrolysis (e.g., 0.1 M NaOH) | To evaluate stability in alkaline conditions. |

| Oxidation (e.g., 3% H₂O₂) | To determine susceptibility to oxidative degradation. |

| Thermal Stress (e.g., 60-80 °C) | To investigate the impact of elevated temperatures on stability. |

| Photostability (e.g., ICH Q1B compliant light exposure) | To assess degradation upon exposure to light. |

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to conducting a forced degradation study.

Step 1: Stock Solution Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

Step 2: Application of Stress Conditions

-

For each stress condition, mix an aliquot of the stock solution with the respective stressor (acid, base, or oxidant).

-

For thermal stress, place a sealed vial of the stock solution in an oven at the desired temperature.

-

For photostability, expose the stock solution to a controlled light source as per ICH Q1B guidelines.

-

Include a control sample (stock solution without any stressor) stored at ambient temperature and protected from light.

Step 3: Time-Point Sampling

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed and control sample.

-

Neutralize the acid and base-stressed samples to prevent further degradation.

Step 4: Analysis

-

Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to monitor for the appearance of new peaks (degradants).

-

The mobile phase and gradient should be optimized to separate the parent compound from all potential degradation products.[2]

Step 5: Data Evaluation

-

Calculate the percentage of degradation of this compound at each time point relative to the initial concentration.

-

Identify and quantify any significant degradation products.

-

Determine the degradation pathway under each stress condition.

Caption: A workflow illustrating the key stages of a forced degradation study.

Anticipated Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized:

-

Hydrolysis: The furanone ring may be susceptible to hydrolytic cleavage under both acidic and basic conditions, potentially leading to the formation of a substituted phenoxyacetic acid derivative.

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, particularly under reductive or certain metabolic conditions. While not a primary focus of standard forced degradation, this is a critical consideration for in vivo stability.

-

Ring Opening/Rearrangement: The strained furanone ring could undergo rearrangement or opening, especially under harsh thermal or pH conditions.

-

Photodegradation: Nitroaromatic compounds are known to be photosensitive, and exposure to light could induce a variety of complex degradation reactions.[2]

The elucidation of these pathways is a primary goal of the forced degradation study and will likely involve the use of mass spectrometry (LC-MS) to identify the molecular weights of the degradation products.[7]

Conclusion: A Pathway to Comprehensive Characterization

This technical guide provides a robust and scientifically sound framework for the comprehensive characterization of the solubility and stability of this compound. By adhering to the detailed protocols outlined herein, researchers can generate high-quality, reliable data that is essential for making informed decisions in drug discovery, chemical synthesis, and materials science. A thorough understanding of these fundamental physicochemical properties is the cornerstone of successful and efficient research and development.

References

-

MedCrave online. (2016, December 14). Forced Degradation Studies. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

ResearchGate. (2016, December 14). Forced Degradation Studies. Available at: [Link]

-

National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. Available at: [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]

-

International Journal of Pharmaceutical and Biological Archives. (2022). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Available at: [Link]

-

ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

-

Wikipedia. 4-Fluoro-7-nitrobenzofurazan. Available at: [Link]

-

Taylor & Francis Online. (2013, July 9). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Available at: [Link]

-

National Center for Biotechnology Information. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain. Available at: [Link]

-

PubMed. (2009, November 15). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Available at: [Link]

-

National Center for Biotechnology Information. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. Available at: [Link]

-

ResearchGate. Microbial biodegradation of nitrophenols and their derivatives: A Review. Available at: [Link]

-

ResearchGate. (PDF) 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. Available at: [Link]

-

ResearchGate. New Metabolites in Dibenzofuran Cometabolic Degradation by a Biphenyl-Cultivated Pseudomonas putida Strain B6-2 | Request PDF. Available at: [Link]

-

DergiPark. (2011, September 6). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Available at: [Link]

-

PubMed. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. Available at: [Link]

-

National Center for Biotechnology Information. (2024, March 5). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Available at: [Link]

-

MDPI. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Available at: [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. This compound [myskinrecipes.com]

- 5. 4-Chloro-7-nitrobenzofurazan | 10199-89-0 [chemicalbook.com]

- 6. 4-氯-7-硝基苯并-2-氧杂-1,3-二唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

The Quantum Yield of 7-Nitrobenzofuran-3(2H)-one Derivatives: A Senior Application Scientist's Perspective

An In-depth Technical Guide

Abstract

The 7-nitrobenzofuran-3(2H)-one scaffold is an intriguing heterocyclic framework with potential applications in medicinal chemistry and materials science.[1] Its utility as a functional chromophore or fluorophore is critically dependent on its photophysical properties, paramount among which is the fluorescence quantum yield (ΦF). This guide provides an in-depth exploration of the theoretical underpinnings and practical considerations for understanding and optimizing the quantum yield of these derivatives. We will delve into the structural and environmental factors that govern fluorescence efficiency in nitroaromatic systems, provide a validated, step-by-step protocol for accurate quantum yield determination, and discuss synthetic strategies for accessing this class of compounds. This document is intended for researchers, chemists, and drug development professionals seeking to harness the potential of the this compound core for the development of novel fluorescent probes and bioactive molecules.

Introduction: The Significance of Quantum Yield

The fluorescence quantum yield (ΦF) is the most critical parameter for quantifying the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[2][3] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in bio-imaging, high-throughput screening, and sensor development.

The this compound core presents a unique challenge and opportunity. The benzofuran portion is a common motif in bioactive natural products and pharmaceuticals.[4] The nitro group (—NO2), however, is a powerful electron-withdrawing group and is notorious for quenching fluorescence.[5] This is because the nitro group often introduces efficient non-radiative decay pathways that compete with fluorescence emission.[6] Understanding the delicate interplay between the core structure and the quenching effects of the nitro group is therefore essential to designing derivatives with useful fluorescent properties.

This guide will deconstruct the factors that influence this interplay and provide the practical tools to measure and potentially enhance the fluorescence output from this promising, yet challenging, molecular scaffold.

Fundamental Principles of Fluorescence and Non-Radiative Decay

When a molecule absorbs a photon of light, it is promoted from its electronic ground state (S0) to an excited singlet state (S1, S2, etc.). The molecule can then return to the ground state through several competing pathways, as illustrated by the Jablonski diagram below.

Caption: Jablonski diagram illustrating electronic transitions.

The key deactivation processes are:

-

Fluorescence: Radiative decay from S1 to S0, emitting a photon. This is the desired pathway for a fluorophore.

-

Internal Conversion (IC): Non-radiative decay between states of the same spin multiplicity (e.g., S1 → S0). The energy is dissipated as heat.[3]

-

Intersystem Crossing (ISC): A non-radiative transition between states of different spin multiplicity (e.g., S1 → T1). This is particularly efficient in nitroaromatic compounds and is a primary cause of fluorescence quenching.[6]

The quantum yield (ΦF) is mathematically expressed as:

ΦF = kf / (kf + knr)

where kf is the rate constant for fluorescence and knr is the sum of the rate constants for all non-radiative decay processes (knr = kic + kisc + ...). To achieve a high quantum yield, the rate of fluorescence must significantly exceed the rate of non-radiative decay.

Factors Governing the Quantum Yield of this compound Derivatives

The chemical structure and local environment critically dictate the competition between radiative and non-radiative pathways. For nitroaromatic compounds like our target scaffold, the following factors are paramount.

The Role of the Nitro Group

The nitro group is a potent fluorescence quencher primarily because it promotes extremely efficient intersystem crossing (ISC) from the S1 state to a nearby triplet state (Tn).[6] This process can occur on a picosecond timescale, effectively preventing fluorescence, which typically occurs on a nanosecond timescale. The design principle for making such compounds fluorescent is to introduce structural modifications that suppress this S1 → Tn transition.

Structural Rigidity

Non-radiative decay is often facilitated by molecular vibrations and rotations.[7] Increasing the structural rigidity of a fluorophore can limit these vibrational modes of relaxation, thereby decreasing the rate of non-radiative decay (knr) and increasing the quantum yield.

-

Causality: For the this compound core, derivatization at the 2-position or fusion of additional rings to the benzene moiety could enhance rigidity. Flexible side chains, conversely, can act as "loose bolts," providing a pathway for vibrational energy dissipation and quenching fluorescence.[7]

Electronic Effects of Substituents

While the nitro group is strongly electron-withdrawing, the overall electronic properties of the molecule can be tuned by other substituents.

-

Electron-Donating Groups (EDGs): Groups like amines (—NH2) or methoxy (—OCH3) can increase fluorescence.[5][8] By donating electron density into the aromatic system, they can increase the transition dipole moment (enhancing kf) and potentially raise the energy of the quenching triplet states, thus suppressing ISC.

-

Electron-Withdrawing Groups (EWGs): Additional EWGs, such as halogens or carbonyls, often decrease or completely destroy fluorescence.[5]

Solvent Effects

The polarity of the solvent can significantly alter the photophysical properties of a fluorophore.

-

Polarity: In polar solvents, the energy of certain electronic transitions can shift.[8] For many fluorophores, increasing solvent polarity can lead to a decrease in quantum yield due to stabilization of charge-transfer states that favor non-radiative decay.

-

Viscosity: Higher solvent viscosity can restrict molecular motion, reducing non-radiative decay and thus increasing fluorescence intensity.[8]

-

Heavy Atoms: Solvents containing heavy atoms (e.g., carbon tetrachloride, ethyl iodide) can decrease fluorescence by enhancing spin-orbit coupling, which facilitates intersystem crossing.[8]

Exemplary Data Presentation

When reporting on a new series of derivatives, presenting the photophysical data in a clear, tabular format is crucial for comparative analysis.

Table 1: Exemplary Photophysical Data for Hypothetical this compound Derivatives

| Compound ID | Substituent (R) | Solvent | λabs (nm) | λem (nm) | Molar Absorptivity (ε, M-1cm-1) | Quantum Yield (ΦF) |

| NBF-001 | H | Toluene | 450 | 510 | 15,000 | 0.02 |

| NBF-002 | 5-OCH3 | Toluene | 465 | 525 | 18,500 | 0.15 |

| NBF-003 | 5-NH2 | Toluene | 480 | 540 | 22,000 | 0.35 |

| NBF-004 | 5-NH2 | Ethanol | 495 | 560 | 21,000 | 0.18 |

| NBF-005 | 2,2-dimethyl | Toluene | 452 | 515 | 16,000 | 0.05 |

Note: The data in this table is illustrative and intended to demonstrate proper formatting and the expected impact of substituents based on established photophysical principles.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most reliable and widely used method for determining the quantum yield of a test compound is the comparative method.[3] This involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield under identical experimental conditions.

Rationale for Method Selection

The comparative method is chosen over absolute methods because it does not require specialized and highly calibrated equipment like an integrating sphere.[9] It provides high accuracy by mitigating systematic errors related to instrument response and lamp intensity fluctuations, as both the standard and the sample are affected equally.[2][10] The use of multiple concentrations to generate a gradient plot further enhances accuracy by ensuring the data lies within the linear range of the detector and adheres to the Beer-Lambert law.[11]

Workflow Diagram

Caption: Workflow for relative quantum yield determination.

Step-by-Step Methodology

-

Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your test compound. For compounds absorbing in the 450-500 nm range, Quinine Sulfate in 0.1 M H2SO4 (ΦF = 0.54) or Rhodamine 6G in ethanol (ΦF = 0.95) are common choices.[10]

-

Prepare Stock Solutions: Prepare stock solutions of both the standard and the test compound in the same high-purity, spectroscopic-grade solvent.

-

Prepare Serial Dilutions: Prepare a series of at least five dilutions from each stock solution. The concentrations should be chosen such that the absorbance at the chosen excitation wavelength (λex) is below 0.1.

-

Trustworthiness Check: Maintaining absorbance below 0.1 is critical to avoid inner filter effects, where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to an underestimation of the true fluorescence intensity.

-

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution (including a solvent blank) at the intended excitation wavelength (λex).

-

Measure Fluorescence:

-

Set the excitation wavelength of the spectrofluorometer to λex.

-

Record the fluorescence emission spectrum for each of the prepared solutions under identical instrument settings (e.g., excitation and emission slit widths).

-

Integrate the area under the emission curve for each spectrum. This gives the integrated fluorescence intensity.

-

-

Process Data:

-

For both the standard (ST) and the test sample (X), plot the integrated fluorescence intensity versus the measured absorbance.

-

Perform a linear regression for each data set to obtain the slope, or gradient (Grad).

-

-

Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦX):[3]

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

ΦST is the known quantum yield of the standard.

-

GradX and GradST are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term cancels out (η2X / η2ST = 1).

-

Synthetic Considerations

Access to a variety of this compound derivatives is essential for structure-activity relationship (SAR) studies. While specific literature on the quantum yield of this class is sparse, synthetic routes to related benzofuran cores are well-established.[12][13] A plausible general approach could involve the cyclization of a suitably substituted phenol precursor.

For instance, the synthesis of various benzofuran derivatives often proceeds through key intermediates that can be functionalized before or after the formation of the heterocyclic ring.[4][14] Researchers could adapt known procedures for creating substituted 2-nitrophenols and then explore intramolecular cyclization strategies to form the desired this compound core.

Conclusion and Future Outlook

The this compound scaffold represents a challenging but potentially rewarding target for the development of novel fluorophores. The inherent quenching properties of the nitro group necessitate a rational design approach focused on enhancing structural rigidity and tuning the electronic landscape with appropriate substituents, particularly strong electron-donating groups. The protocols and principles outlined in this guide provide a robust framework for the systematic investigation of these derivatives. By combining careful synthesis with accurate photophysical characterization, researchers can unlock the fluorescent potential of this scaffold, paving the way for new tools in chemical biology and materials science.

References

-

Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. solutions-to-win.com. [Link]

-

Brouwer, A. M. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH. [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]

-

Baruah, M., et al. (2022). Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. RSC Publishing. [Link]

-

Yadav, M., et al. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. [Link]

-

Scribd. (n.d.). Factros Affecting Flurosence. Scribd. [Link]

-

Sławiński, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. [Link]

-

Wang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. NIH. [Link]

-

MDPI. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]

-

Li, J., et al. (2021). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link]

-

Reddit. (2023). What are some factors that can affect the quantum yield brightness of a fluorophore?[Link]

-

Arkat USA. (n.d.). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. [Link]

-

PubMed. (n.d.). Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. agilent.com [agilent.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. scribd.com [scribd.com]

- 9. Making sure you're not a bot! [opus4.kobv.de]

- 10. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 11. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

The Nitrobenzofuran Scaffold: A Versatile Pharmacophore with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran moiety is a privileged heterocyclic scaffold ubiquitously found in a plethora of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] The introduction of a nitro group onto this scaffold gives rise to the nitrobenzofuran core, a pharmacophore that has garnered significant attention in medicinal chemistry due to its potent and diverse therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of the nitrobenzofuran scaffold, with a primary focus on its anticancer, antimicrobial, and antiparasitic properties. We will delve into the mechanistic intricacies, explore the structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutic agents.

The Nitrobenzofuran Scaffold: A Privileged Core in Medicinal Chemistry

The benzofuran ring system, formed by the fusion of a benzene and a furan ring, serves as a foundational structure for numerous biologically active molecules.[1][3] The incorporation of a nitro group, a potent electron-withdrawing moiety, profoundly influences the electronic properties of the benzofuran scaffold, often enhancing its biological efficacy.[4][5] This modification can lead to compounds with improved pharmacokinetic and pharmacodynamic profiles, making the nitrobenzofuran scaffold a highly attractive starting point for the development of new drugs.[6]

Anticancer Activity of Nitrobenzofuran Derivatives

Numerous studies have highlighted the significant anticancer potential of nitrobenzofuran derivatives against a range of human cancer cell lines.[7][8] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7][8]

Mechanism of Action: Inducing Cancer Cell Demise

Nitrobenzofuran derivatives have been shown to exert their anticancer effects through various mechanisms:

-

Induction of Apoptosis: A primary mechanism by which nitrobenzofuran compounds kill cancer cells is through the induction of programmed cell death, or apoptosis. This is often mediated through both the intrinsic and extrinsic apoptotic pathways. For instance, certain benzofuran-linked chalcone derivatives have been shown to activate DR-4-mediated apoptosis at the cell membrane and BCL-2-mediated apoptosis intracellularly.[9]

-

Cell Cycle Arrest: Many nitrobenzofuran derivatives have demonstrated the ability to halt the progression of the cell cycle in cancer cells, typically at the G0/G1 or G2/M phases.[7][9] This prevents the cancer cells from dividing and proliferating.

-

Inhibition of Signaling Pathways: The anticancer activity of some benzofuran derivatives has been linked to the inhibition of critical signaling pathways, such as the HIF-1 pathway, which is vital for the survival and progression of p53-independent malignant cancers.[10]

Caption: General mechanism of anticancer activity of nitrobenzofuran derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of nitrobenzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring. Key SAR observations include:

-

The position of the nitro group can dramatically affect activity.

-

Substitution at the 2- and 3-positions of the benzofuran ring with various aryl or heterocyclic moieties can modulate the anticancer potency and selectivity.[8]

-

The presence of specific functional groups, such as halogens or methoxy groups, on the appended rings can enhance the cytotoxic effects.

Quantitative Data: Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative nitrobenzofuran derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BF-Chalcone-1 | HCT-116 (Colon) | 1.71 | [9] |

| BF-Chalcone-1 | HT-29 (Colon) | 7.76 | [9] |

| 3,7-dinitro-2-methylbenzofuran | E. coli Br | >100 (Bacteriostatic) | [5] |

Experimental Protocols

This protocol outlines a general method for the synthesis of 2-aryl-5-nitrobenzofuran derivatives, which have shown promising anticancer activity.

-

Step 1: Synthesis of 2-hydroxy-5-nitrobenzaldehyde. To a solution of 4-nitrophenol in a suitable solvent, add a Vilsmeier-Haack reagent (e.g., generated from phosphorus oxychloride and dimethylformamide) and heat the reaction mixture. After completion, quench the reaction with ice water and extract the product.

-

Step 2: Synthesis of the 2-aryl-5-nitrobenzofuran. To a solution of 2-hydroxy-5-nitrobenzaldehyde and an appropriately substituted α-bromoacetophenone in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate. Heat the reaction mixture to facilitate the cyclization reaction.

-

Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Seeding. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment. Treat the cells with various concentrations of the nitrobenzofuran derivative (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement. Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antimicrobial Activity of Nitrobenzofurans

The nitrobenzofuran scaffold has demonstrated significant promise as a source of novel antimicrobial agents, exhibiting activity against a broad spectrum of bacteria, including drug-resistant strains.[5][11]

Mechanism of Action: A Multi-pronged Attack on Bacteria

The antibacterial action of nitrobenzofurans is believed to be initiated by the enzymatic reduction of the nitro group by bacterial nitroreductases.[12] This reduction generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamine derivatives, which can damage multiple cellular targets, leading to bacterial cell death.[12] This multi-targeted approach is a key advantage, as it may slow the development of bacterial resistance. Potential molecular targets include:

-

DNA and RNA: The reactive intermediates can cause damage to bacterial nucleic acids.

-

Ribosomal Proteins: Inhibition of protein synthesis is another proposed mechanism.

-

Enzymes of the Citric Acid Cycle: Disruption of bacterial energy metabolism can also contribute to the antibacterial effect.[12]

Caption: Proposed mechanism of antibacterial action of nitrobenzofurans.

Spectrum of Activity and SAR

Nitrobenzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[5][13] For instance, 3,7-dinitro-2-methylbenzofuran has been reported to be as active as nitrofurazone against Bacillus subtilis, Escherichia coli, Bacillus cereus, and Staphylococcus aureus.[5]

Structure-activity relationship studies have revealed that:

-

The presence of a nitro group at the 3- or 5-position is often crucial for antibacterial activity.[4]

-

Substituents at other positions of the benzofuran ring, such as methyl, bromo, and amido groups, can influence the spectrum and potency of activity.[5]

Quantitative Data: Antibacterial Potency

The following table presents the minimum inhibitory concentrations (MICs) of some nitrobenzofuran derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3,7-dinitro-2-methylbenzofuran | Staphylococcus aureus | 3.12 | [5] |

| 3,7-dinitro-2-methylbenzofuran | Escherichia coli | 6.25 | [5] |

| 3,5-dinitro-2-methylbenzofuran | Staphylococcus aureus | 12.5 | [5] |

| Compound 8e (benzofuran-triazine) | Escherichia coli | 32 | [14] |

| Compound 8e (benzofuran-triazine) | Staphylococcus aureus | 32 | [14] |

Experimental Protocols

A detailed protocol for the synthesis of this potent antibacterial agent is as follows:

-

Nitration of 2-methylbenzofuran. To a cooled solution of 2-methylbenzofuran in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

-

Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up. Once the reaction is complete, pour the mixture onto ice and extract the product with an organic solvent.

-

Purification. The crude product is purified by recrystallization or column chromatography.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum. Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution. Perform a serial two-fold dilution of the nitrobenzofuran compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation. Inoculate each well with the bacterial suspension.

-

Incubation. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiparasitic Activity of Nitrobenzofurans

Nitrobenzofuran-based compounds have emerged as promising candidates for the treatment of parasitic diseases such as leishmaniasis and trypanosomiasis.[9][15]

Mechanism of Action: Targeting Parasite-Specific Pathways

Similar to their antibacterial mechanism, the antiparasitic activity of nitrobenzofurans often relies on the bioreduction of the nitro group by parasite-specific nitroreductases (NTRs).[15] This activation process generates cytotoxic metabolites that can disrupt vital cellular processes in the parasite. A key target that has been identified is trypanothione reductase (TryR), an enzyme essential for the redox balance in trypanosomatids and leishmania, but absent in humans, making it an attractive drug target.[9] Inhibition of TryR leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and parasite death.[9]

Caption: Proposed mechanism of antiparasitic action of nitrobenzofurans.

In Vitro and In Vivo Efficacy

Several nitrobenzofuran derivatives have demonstrated potent in vitro activity against various species of Leishmania and Trypanosoma.[15] For example, certain (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have shown significant activity against Leishmania major promastigotes and Leishmania donovani amastigotes, with some compounds exhibiting IC50 values in the nanomolar range.[15] Furthermore, some pentacyclic nitrofurans have shown in vivo efficacy in mouse models of tuberculosis, a disease with some mechanistic parallels to parasitic infections in terms of drug activation.[16]

Quantitative Data: Antiparasitic Potency

The following table summarizes the in vitro antiparasitic activity of selected nitrobenzofuran derivatives.

| Compound | Parasite | Stage | IC50 (µM) | Reference |

| Compound 5n | Leishmania donovani | Axenic amastigote | 0.016 | [15] |

| Compound 5a | Leishmania major | Promastigote | 1.29 | [15] |

| Furazolidone | Leishmania donovani | Axenic amastigote | 0.5 | [9] |

| Nitrofurazone | Leishmania donovani | Axenic amastigote | 1.8 | [9] |

Experimental Protocols

A general procedure for the synthesis of these potent antileishmanial compounds is as follows:

-

Condensation Reaction. A mixture of a substituted 3(2H)-benzofuranone and 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde in a suitable solvent (e.g., acetic acid) is heated under reflux.

-

Product Isolation. Upon cooling, the product precipitates and is collected by filtration.

-

Purification. The crude product can be purified by recrystallization from an appropriate solvent.

This assay assesses the activity of compounds against the intracellular stage of the Leishmania parasite.

-

Macrophage Infection. Seed macrophages (e.g., peritoneal macrophages or a macrophage cell line) in a multi-well plate and infect them with Leishmania promastigotes. After several hours, remove the non-internalized parasites.

-

Compound Treatment. Add serial dilutions of the nitrobenzofuran compounds to the infected macrophage cultures and incubate for 72 hours.

-

Quantification of Infection. Fix and stain the cells (e.g., with Giemsa stain) and determine the number of amastigotes per macrophage under a microscope.

-

IC50 Determination. Calculate the IC50 value, which is the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Pharmacokinetics and Drug Development Considerations

For any promising bioactive scaffold, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for its development into a clinically useful drug.[17][18] While in vitro potency is a primary requirement, favorable pharmacokinetic profiles are equally important.

Limited information is currently available on the specific ADME properties of many nitrobenzofuran derivatives. However, general considerations for this class of compounds include:

-

Metabolic Stability: The nitro group can be susceptible to metabolic reduction by various enzymes in the host, which can lead to the formation of potentially toxic metabolites.[18] Therefore, medicinal chemistry efforts often focus on modifying the scaffold to enhance metabolic stability.

-

Bioavailability: The physicochemical properties of nitrobenzofuran derivatives, such as lipophilicity and solubility, will influence their oral bioavailability.[19]

-

Toxicity: The potential for toxicity, including genotoxicity, associated with the nitroaromatic scaffold needs to be carefully evaluated during the drug development process.[17]

Future research should focus on detailed pharmacokinetic and toxicological studies of lead nitrobenzofuran compounds to assess their potential for clinical development.

Conclusion and Future Perspectives

The nitrobenzofuran scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents with a wide range of biological activities. The potent anticancer, antimicrobial, and antiparasitic properties exhibited by various nitrobenzofuran derivatives underscore the significant potential of this chemical class. The multi-targeted mechanism of action, particularly in the case of antimicrobial and antiparasitic activities, offers a potential strategy to combat the growing threat of drug resistance.

Future research in this area should be directed towards:

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the specific molecular targets and pathways modulated by nitrobenzofuran derivatives will facilitate the rational design of more potent and selective compounds.

-

Expansion of the Chemical Space: The synthesis and biological evaluation of novel and diverse libraries of nitrobenzofuran derivatives are essential to explore the full therapeutic potential of this scaffold.

-

Optimization of Pharmacokinetic and Safety Profiles: A concerted effort to improve the ADME and toxicity profiles of lead compounds will be critical for their successful translation into clinical candidates.

References

-

Hadj-esfandiari, N., Navidpour, L., Shadnia, H., Amini, M., Samadi, N., Faramarzi, M. A., & Shafiee, A. (2007). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(22), 6354–6363. [Link]

-

Anonymous. (2010). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. [Link]

-

Anonymous. (n.d.). Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. Semantic Scholar. [Link]

-

Powers, L. J. (1976). Chemistry and antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 19(1), 57–62. [Link]

-

Anonymous. (2022). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. National Institutes of Health. [Link]

-

Anonymous. (2014). Pentacyclic nitrofurans with in vivo efficacy and activity against nonreplicating Mycobacterium tuberculosis. PubMed. [Link]

-

Anonymous. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. National Institutes of Health. [Link]

-

Anonymous. (n.d.). Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase. PubMed Central. [Link]

-

Anonymous. (2023). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. MDPI. [Link]

-

Anonymous. (n.d.). IC50 Values of Isolated Compounds against Leishmania donovani and T.... ResearchGate. [Link]

-

Anonymous. (n.d.). IC 50 values for the in vitro inhibitory effects of compounds 1c, 2c and 3a against cruzain. ResearchGate. [Link]

-

Anonymous. (n.d.). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia. [Link]

- Anonymous. (n.d.). Process for the preparation of 5-Nitrobenzofurans.

-

Anonymous. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. [Link]

-

Anonymous. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ResearchGate. [Link]

-

Yadav, D. M. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia. [Link]

-

Anonymous. (2025). ORGANIC AND BIOCHEMISTRY Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan. [Link]

-

Anonymous. (2021). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Infection and Drug Resistance. [Link]

-

Anonymous. (n.d.). depicts a summary of discovered SAR of the study. ResearchGate. [Link]

-

Anonymous. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

-

Anonymous. (n.d.). Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature. Journal of Pharmaceutical Research International. [Link]

-

Anonymous. (2022). Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. ResearchGate. [Link]

-

Powers, L. J., & Mertes, M. P. (1970). Antibacterial activity of nitrobenzofurans. Journal of Medicinal Chemistry, 13(6), 1102–1105. [Link]

-

Farhat, J., Alzyoud, L., & Al-Hiari, Y. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

-

Lin, J. H., & Lu, A. Y. H. (1997). The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. Drug Discovery Today, 2(12), 528-536. [Link]

-

Navarrete-Vázquez, G., Yépez, L., Hernández-Campos, A., Tapia, A., Hernández-Luis, F., Cedillo, R., González, J., Martínez-Fernández, A., Martínez-Grueiro, M., & Castillo, R. (2003). Synthesis and antiparasitic activity of albendazole and mebendazole analogues. Bioorganic & Medicinal Chemistry, 11(21), 4615–4622. [Link]

-

Anonymous. (n.d.). Mechanisms of Antibacterial Drugs. Lumen Learning. [Link]

-

Anonymous. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Aragen Bioscience. [Link]

-

Anonymous. (2007). 3D QSAR on a Library of Heterocyclic Diamidine Derivatives With Antiparasitic Activity. Journal of computer-aided molecular design. [Link]

-

Anonymous. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. National Institutes of Health. [Link]

-

Anonymous. (n.d.). ADME and Toxicology. Yale University. [Link]

-

Anonymous. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. [Link]

-

Anonymous. (n.d.). In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

-

Anonymous. (n.d.). IC50 values against Trypanosoma brucei rhodesiense (TB), T. cruzi (TC), Leishmania donovani (LD) and rat skeletal myoblasts (L6). Selectivity indices (SI) represent the ratio of cytotoxic over antiparasitic IC50 values. ResearchGate. [Link]

-

Anonymous. (2023). Old Dogs with New Tricks: Antiparasitic Potential of Structurally Diverse 5-Nitrofuran and 5-Nitrothiophene Imines and Acyl Hydrazones. MDPI. [Link]

-

Anonymous. (2019). Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. National Institutes of Health. [Link]

-

Anonymous. (1995). In vivo pharmacokinetics of nitroxides in mice. National Institutes of Health. [Link]

-

Anonymous. (2012). Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice. National Institutes of Health. [Link]

-

Anonymous. (2012). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Anonymous. (2018). Antiparasitic activity of new gibbilimbol analogues and SAR analysis through efficiency and statistical methods. PubMed. [Link]

-

Anonymous. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. National Institutes of Health. [Link]

-

Anonymous. (2022). 31.7: Drugs as Enzyme Inhibitors. Chemistry LibreTexts. [Link]

-

Anonymous. (2016). In-vivo dermal pharmacokinetics, efficacy, and safety of skin targeting nanoparticles for corticosteroid treatment of atopic dermatitis. PubMed. [Link]

Sources

- 1. EP1394155B1 - Process for the preparation of 5-Nitrobenzofurans - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. dctd.cancer.gov [dctd.cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and antibacterial activity of nitrobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijabbr.com [ijabbr.com]

- 7. Nitrofurans as Potent Antibacterial Agents: A Systematic Review of Literature [ijabbr.com]

- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiparasitic activity of albendazole and mebendazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pentacyclic nitrofurans with in vivo efficacy and activity against nonreplicating Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 18. ADME and Toxicology | MoDRN [modrn.yale.edu]

- 19. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor Salicyl-AMS in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Core: A Technical Guide to the Synthesis and Postulated History of 7-Nitrobenzofuran-3(2H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed exploration of 7-Nitrobenzofuran-3(2H)-one, a heterocyclic compound of interest in medicinal and synthetic chemistry. Due to the limited availability of direct historical and discovery-related documentation in publicly accessible literature, this guide synthesizes information from analogous chemical structures and established synthetic methodologies to present a comprehensive technical overview.

Introduction: The Benzofuranone Scaffold